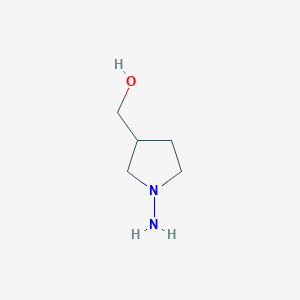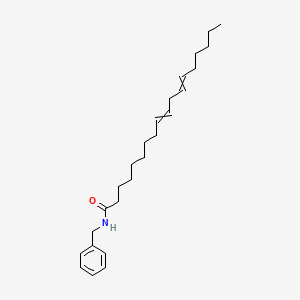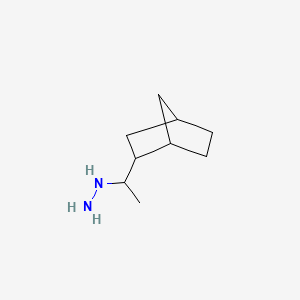
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido amino(3,5-dicloro-4-hidroxifenil)acético es un compuesto químico con la fórmula molecular C8H7Cl2NO3. Es un derivado del ácido fenilacético, caracterizado por la presencia de grupos funcionales amino, dicloro e hidroxilo en el anillo fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido amino(3,5-dicloro-4-hidroxifenil)acético normalmente implica la cloración del ácido 4-hidroxifenilacético seguida de una aminación. Un método común incluye la reacción del ácido 4-hidroxifenilacético con cloro en presencia de ácido acético para introducir los grupos dicloro. El ácido 3,5-dicloro-4-hidroxifenilacético resultante se trata entonces con amoníaco o una amina para introducir el grupo amino .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimización para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido amino(3,5-dicloro-4-hidroxifenil)acético puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse a un grupo carbonilo en condiciones apropiadas.
Reducción: Los grupos dicloro pueden reducirse a grupos cloro o hidrógeno.
Sustitución: Los grupos amino e hidroxilo pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Hidrogenación catalítica o el uso de agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona o un aldehído, mientras que la reducción de los grupos dicloro puede producir derivados monocloro o totalmente desclorados.
Aplicaciones en Investigación Científica
El ácido amino(3,5-dicloro-4-hidroxifenil)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Puede utilizarse en estudios que implican la inhibición de enzimas y las interacciones de proteínas.
Industria: Puede utilizarse en la producción de agroquímicos y otros productos químicos industriales
Aplicaciones Científicas De Investigación
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
El mecanismo de acción del ácido amino(3,5-dicloro-4-hidroxifenil)acético implica su interacción con dianas moleculares específicas. Los grupos amino e hidroxilo pueden formar puentes de hidrógeno con proteínas, afectando su estructura y función. Los grupos dicloro pueden aumentar la lipofilia del compuesto, facilitando su interacción con las membranas celulares y los objetivos intracelulares .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido amino(4-hidroxifenil)acético: Carece de los grupos dicloro, lo que da como resultado diferentes propiedades químicas y actividades biológicas.
Ácido 3,5-dicloro-4-hidroxibenzoico: Estructura similar pero con un grupo ácido carboxílico en lugar de un grupo amino.
Ácido 4-hidroxifenilacético: Carece de los grupos amino y dicloro, lo que da como resultado diferente reactividad y aplicaciones.
Unicidad
El ácido amino(3,5-dicloro-4-hidroxifenil)acético es único debido a la combinación de sus grupos funcionales, que confieren una reactividad química y una actividad biológica específicas. La presencia de grupos amino y dicloro permite una amplia gama de modificaciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto versátil para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
37409-29-3 |
|---|---|
Fórmula molecular |
C8H7Cl2NO3 |
Peso molecular |
236.05 g/mol |
Nombre IUPAC |
2-amino-2-(3,5-dichloro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO3/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,12H,11H2,(H,13,14) |
Clave InChI |
XNKWTOZWDSBIST-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)O)Cl)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B12437629.png)





![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)


![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)

![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)


